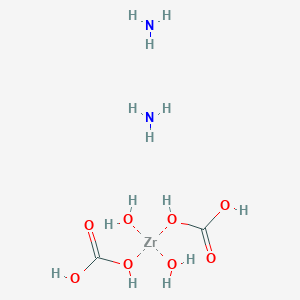
Cobalt(II) cyanide dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) cyanide dihydrate is an inorganic compound with the chemical formula Co(CN)₂·2H₂O. It is a coordination polymer that has attracted attention in the fields of inorganic synthesis and homogeneous catalysis. The compound typically appears as a reddish-brown powder and is known for its hygroscopic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) cyanide dihydrate can be synthesized by adding two equivalents of potassium cyanide to a cobalt salt solution, such as cobalt(II) chloride hexahydrate. The reaction proceeds as follows: [ \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 2\text{KCN} \rightarrow \text{Co(CN)}_2 + 2\text{KCl} + 6\text{H}_2\text{O} ] The resulting product is a reddish-brown precipitate of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(II) cyanide dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced to cobalt metal under specific conditions.
Substitution: Cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt coordination complexes.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) cyanide dihydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dicobalt octacarbonyl and other cobalt complexes.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of catalysts for chemical reactions and in the manufacturing of specialized materials
Wirkmechanismus
The mechanism of action of cobalt(II) cyanide dihydrate involves its ability to form coordination complexes with various ligands. The cyanide ligands can interact with metal centers, facilitating catalytic processes. The compound’s molecular targets include metal ions and organic molecules, and it participates in pathways involving electron transfer and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Zinc cyanide: Zn(CN)₂
Calcium cyanide: Ca(CN)₂
Magnesium cyanide: Mg(CN)₂
Comparison: Cobalt(II) cyanide dihydrate is unique due to its specific coordination geometry and ability to form stable complexes with a variety of ligands. Unlike zinc cyanide and calcium cyanide, this compound exhibits distinct catalytic properties and is more commonly used in homogeneous catalysis and inorganic synthesis .
Eigenschaften
Molekularformel |
C2H4CoN2O2 |
|---|---|
Molekulargewicht |
147.00 g/mol |
IUPAC-Name |
cobalt(2+);dicyanide;dihydrate |
InChI |
InChI=1S/2CN.Co.2H2O/c2*1-2;;;/h;;;2*1H2/q2*-1;+2;; |
InChI-Schlüssel |
UECCBWFRUWBPPG-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.O.O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


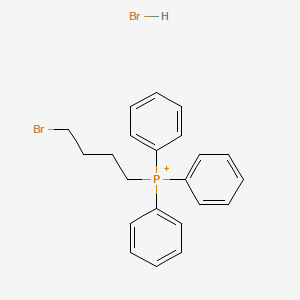
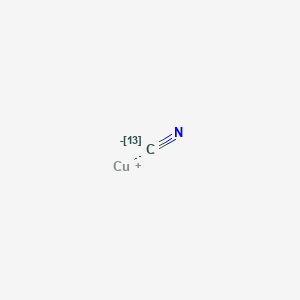

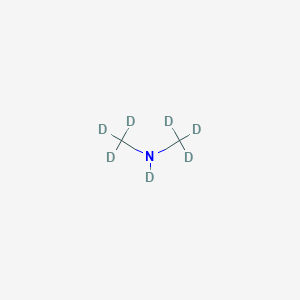


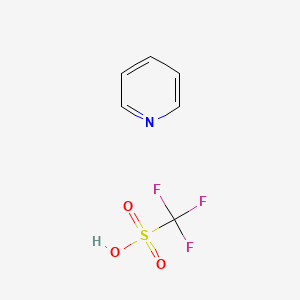

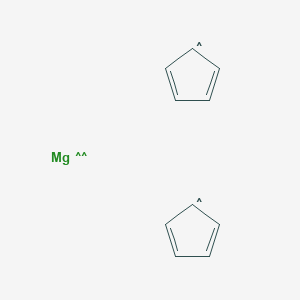


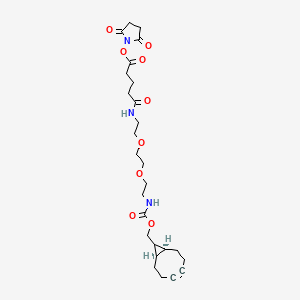
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
